molecular formula C3H4N4O B150127 1H-1,2,4-Triazole-3-carboxamide CAS No. 3641-08-5

1H-1,2,4-Triazole-3-carboxamide

Cat. No.: B150127
CAS No.: 3641-08-5
M. Wt: 112.09 g/mol
InChI Key: ZEWJFUNFEABPGL-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-carboxamide is a heterocyclic compound that features a triazole ring with a carboxamide group at the 3-position

Mechanism of Action

Target of Action

1H-1,2,4-Triazole-3-carboxamide, also known as 2H-1,2,4-triazole-3-carboxamide, is a compound with a wide range of pharmacological activities. It is a key fragment in the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor agents .

Mode of Action

The compound interacts with its targets through hydrogen bonding and bipolar interactions, which allows it to interact with biomolecular targets and improve solubility . The extensive hydrogen bonding interactions between the cations and anions contribute greatly to the high density, insensitivity, and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .

Biochemical Pathways

The compound affects various biochemical pathways. The main synthetic precursors of heterocyclic bases of ribavirin analogs are esters of 1,2,4-triazole-3-carboxylic acids .

Pharmacokinetics

It is known that the compound is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability likely contributes to its bioavailability.

Result of Action

It is known that the compound has antiviral and antitumor activities . It is also used in the synthesis of analogs of the antiviral nucleoside drug ribavirin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound’s action can be influenced by the presence of protons in its environment.

Biochemical Analysis

Biochemical Properties

1H-1,2,4-Triazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . For instance, it has been found to exhibit excellent inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit anti-proliferative activity, suggesting its potential role in regulating cell growth and division .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with β-tubulin via hydrogen bonding, which could potentially affect the stability and dynamics of microtubules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits high chemical stability, even under acidic or basic conditions, and at high temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . Detailed studies on its metabolic pathways are still needed to fully understand its biochemical role.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-carboxamide can be synthesized through several methods. One common approach involves the cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, to achieve cyclization . Another method involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which is then reacted with carboxylic acid chlorides in the presence of anhydrous pyridine .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis. This method allows for the efficient conversion of 1,2,4-triazole-3-carboxylates to the corresponding carboxamides under mild, neutral conditions. The reaction proceeds in toluene and utilizes both primary and secondary aliphatic and aromatic amines .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can yield different substituted triazole derivatives.

    Substitution: The carboxamide group can be substituted with various functional groups to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1H-1,2,4-Triazole-3-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

1H-1,2,4-Triazole-3-carboxamide can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its versatile reactivity and potential for modification, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWJFUNFEABPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189935
Record name 1,2,4-Triazole-3-carboxamide
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3641-08-5
Record name 1,2,4-Triazole-3-carboxamide
Source ChemIDplus
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Record name 3641-08-5
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Record name 1,2,4-Triazole-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Triazole-3-carboxamide
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Record name 1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 1H-1,2,4-Triazole-3-carboxamide?

A1: Research indicates that this compound derivatives exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, herbicidal, and anticancer properties. [, , , , , , , , ] This diversity in biological activity makes it a promising scaffold for further development of therapeutic agents.

Q2: How does this compound exert its antiviral effect?

A2: While this compound itself is not explicitly mentioned as an antiviral agent in the provided research, its ribonucleoside derivative, ribavirin (1-(β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide), is a well-known broad-spectrum antiviral drug. [] Ribavirin has been shown to cure cells of persistent foot-and-mouth disease virus infections in vitro. [] It is also used in the treatment of hepatitis C virus infection. []

Q3: What insights have been gained from studying the structure-activity relationships (SAR) of this compound derivatives?

A3: Researchers have synthesized various derivatives of this compound, introducing modifications to the core structure to investigate their impact on biological activity. For instance, a study focusing on combretastatin A-4 analogues highlighted the significance of structural modifications for enhancing cytotoxicity against breast cancer cells. [] Replacing the hydroxyl group in combretastatin A-4 with chlorine at the meta position of ring B, substituting the para-methoxy group with fluorine in the analogue, and extending the compound's structure with an additional ring (ring C) were identified as crucial modifications for improving the cytotoxic effect. [] These findings underscore the importance of SAR studies in optimizing the desired biological activity of this compound derivatives.

Q4: Have any studies explored the pharmacokinetic properties of this compound?

A4: While specific pharmacokinetic data for this compound is not detailed in the provided research, studies on its derivatives offer valuable insights. For instance, research on 450191-S, a 1H-1,2,4,-triazolyl benzophenone derivative, revealed the presence of N-hydroxymethyl metabolites in dog plasma. [] These findings highlight the metabolic transformations that this compound derivatives may undergo in vivo.

Q5: What analytical techniques are commonly employed in the study of this compound and its derivatives?

A5: Researchers utilize a variety of analytical techniques to characterize and quantify this compound and its derivatives. Common methods include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), X-ray crystallography, and various chromatographic techniques. [, , , , , ] These techniques provide valuable information about the compound's structure, purity, and interactions with biological systems.

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